molecular formula C14H10O4Se2 B3051826 Bis(4-carboxyphenyl)diselenide CAS No. 36297-88-8

Bis(4-carboxyphenyl)diselenide

Cat. No. B3051826
CAS RN: 36297-88-8
M. Wt: 400.2 g/mol
InChI Key: FBPGMBHXJYLHRA-UHFFFAOYSA-N
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Description

Bis(4-carboxyphenyl)diselenide is a chemical compound with the molecular formula C14H10O4Se2 and a molecular weight of 400.15 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Bis(4-carboxyphenyl)diselenide consists of 14 carbon atoms, 10 hydrogen atoms, 4 oxygen atoms, and 2 selenium atoms . Detailed structural analysis data is not available in the sources retrieved.


Physical And Chemical Properties Analysis

Bis(4-carboxyphenyl)diselenide is a solid at room temperature . Other specific physical and chemical properties are not detailed in the sources retrieved.

Scientific Research Applications

Antimicrobial and Antiviral Properties Bis[(2-chlorocarbonyl)phenyl] diselenide, a related compound to Bis(4-carboxyphenyl)diselenide, has been investigated for its antimicrobial and antiviral properties. The study found that it exhibited significant antimicrobial activity against various Gram-positive bacterial species and fungi. Additionally, it demonstrated high activity against human herpes virus type 1 (HHV-1) and moderate activity against encephalomyocarditis virus (EMCV) (Giurg et al., 2017).

Chemical Synthesis and Reactions Bis(4-carboxyphenyl)diselenide and related compounds have been used in various chemical syntheses and reactions. One study discussed the efficient conversion of vicinal diols to alkenes using a catalytic amount of bis(4-perfluorohexylphenyl) diselenide in conjunction with sodium borohydride (Crich, Neelamkavil, & Sartillo-Piscil, 2000).

Synthesis of New Compounds Research has focused on synthesizing new diselenide compounds, including variants of bis(4-carboxyphenyl)diselenide, for potential use as anti-inflammatory agents. These compounds were found to exhibit strong in vitro anti-inflammatory activity (Shen, Shin, Lee, & Jeong, 2004).

Antioxidant Properties A study synthesized Bis(3-amino-1-hydroxybenzyl)diselenide, closely related to Bis(4-carboxyphenyl)diselenide, and investigated its antioxidant properties. The study found that the compound showed better glutathione peroxidase-like activity compared to references, indicating its potential as an antioxidant agent (Yadav et al., 2023).

Fluorescence Properties Organoselenium compounds, including bis(4-carboxyphenyl)diselenide derivatives, have been studied for their fluorescence properties. These compounds show potential in various applications due to their unique structural and electronic characteristics (Kandasamy et al., 2004).

Safety And Hazards

Bis(4-carboxyphenyl)diselenide is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122) . It is recommended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

Organoselenium compounds, including Bis(4-carboxyphenyl)diselenide, have attracted the attention of scientists worldwide due to their promising potential applications in cancer prevention and/or treatment . Future research may focus on further exploring the potential applications of these compounds in cancer prevention and treatment .

properties

IUPAC Name

4-[(4-carboxyphenyl)diselanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4Se2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPGMBHXJYLHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[Se][Se]C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4Se2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327110
Record name Bis(4-carboxyphenyl)diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-carboxyphenyl)diselenide

CAS RN

36297-88-8
Record name Bis(4-carboxyphenyl)diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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